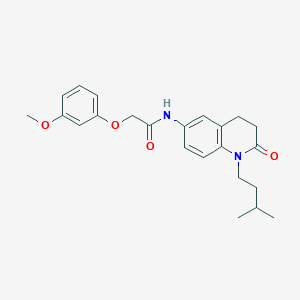

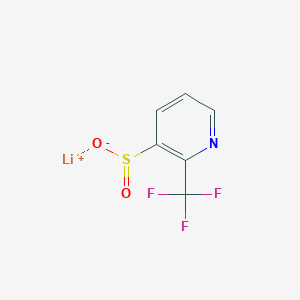

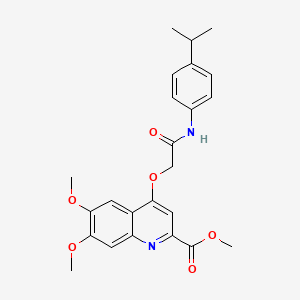

![molecular formula C9H16ClN3O B2473250 1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride CAS No. 2225141-95-5](/img/structure/B2473250.png)

1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride is a chemical compound with the CAS Number: 2225141-95-5 . It has a molecular weight of 217.7 . The IUPAC name of this compound is this compound .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as this compound, is an important area of research due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3O.ClH/c1-2-4-12-8-3-5-13-6-7 (8)11-9 (12)10;/h2-6H2,1H3, (H2,10,11);1H .It is stored at room temperature . The salt data for this compound is Cl .

Applications De Recherche Scientifique

Synthesis Methods and Structural Diversity

- Generation of Structurally Diverse Compounds : A study explored the use of similar compounds in alkylation and ring closure reactions, which led to the creation of a diverse library of compounds including pyrazolines, pyridines, and benzodiazepines (Roman, 2013).

- One-Pot Synthesis of Imidazoles : Another research demonstrated the efficient synthesis of tetrasubstituted imidazole derivatives using a one-pot reaction. These derivatives showed potential as local anesthetic agents (Ran, Li, & Zhang, 2015).

- Catalytic Synthesis : The use of sulfuric acid and other catalysts in the synthesis of polysubstituted imidazoles has been documented, showcasing the versatility of these methods in creating a range of imidazole compounds (Tavakoli, Bagherneghad, & Niknam, 2012).

Potential Pharmacological Properties

- Antibacterial and Anti-inflammatory Agents : Some studies have synthesized imidazole derivatives and evaluated them for antibacterial and anti-inflammatory activities. These findings suggest potential therapeutic applications for such compounds (Rahmouni et al., 2014); (Shankar et al., 2017).

Chemical Reactions and Transformations

- Nucleophilic Substitution Reactions : Research on 4H-Imidazoles highlighted their role in nucleophilic substitution reactions, a key step in synthesizing fused imidazoles and new chromophores (Atzrodt et al., 2000).

- Cleavage of NO and OO Bonds : Amines like imidazole were crucial in meso-tetraphenylporphinatoiron(III) promoted demethylation reactions, demonstrating their utility in complex organic transformations (Fujimori, Fujiwara, Takata, & Ōae, 1986).

Safety and Hazards

Propriétés

IUPAC Name |

1-propyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-2-4-12-8-3-5-13-6-7(8)11-9(12)10;/h2-6H2,1H3,(H2,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNHPJDVUMKKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(COCC2)N=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

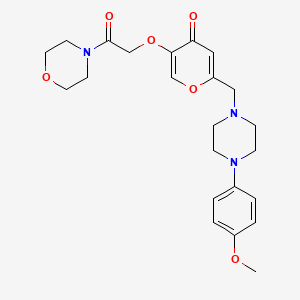

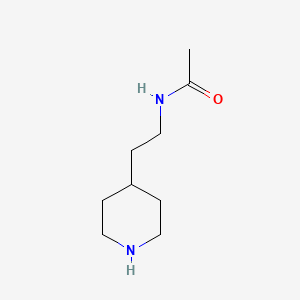

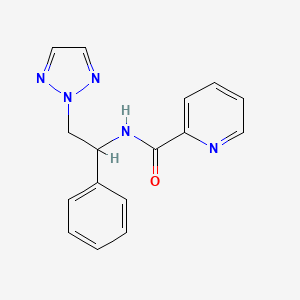

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)

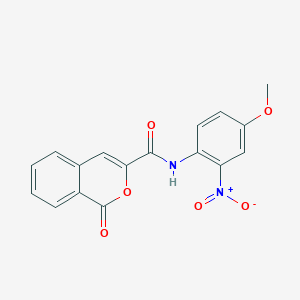

![methyl 4-[[2-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2473179.png)